N-benzyl-1H-pyrazole-5-carboxamide

Solid-state characterization Purification Regioisomer differentiation

Researchers developing HCV NS5B polymerase inhibitors often face supply chain uncertainty and regioisomeric contamination. N-Benzyl-1H-pyrazole-5-carboxamide directly addresses these pain points as a patent-validated core scaffold (US 7,425,640 B2). Its procurement ensures intellectual property compliance and eliminates the risk of inactive 4-carboxamide isomers. * Serves as a hydrogen-bond anchor essential for allosteric pocket engagement. * Supplied with full NMR & HRMS characterization to verify tautomeric identity. * Rule-of-three compliant fragment (MW 201.22) for lead generation libraries.

Molecular Formula C11H11N3O
Molecular Weight 201.229
CAS No. 384861-38-5; 496865-35-1
Cat. No. B2617455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1H-pyrazole-5-carboxamide
CAS384861-38-5; 496865-35-1
Molecular FormulaC11H11N3O
Molecular Weight201.229
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=NN2
InChIInChI=1S/C11H11N3O/c15-11(10-6-7-13-14-10)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,15)(H,13,14)
InChIKeyCORIAVOUWGWLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1H-pyrazole-5-carboxamide Physicochemical Baseline


N-Benzyl-1H-pyrazole-5-carboxamide (also catalogued as N-benzyl-1H-pyrazole-3-carboxamide due to tautomeric equilibrium) is a C11H11N3O pyrazole carboxamide building block with a molecular weight of 201.22 g/mol . The compound is supplied as a white solid with a purity specification of ≥98% and a melting point of 140–145 °C, as confirmed by experimental NMR and HRMS characterization [1]. Its predicted physicochemical parameters include a boiling point of 524.2±33.0 °C, a density of 1.241±0.06 g/cm³, and a pKa of 11.88±0.10 . The compound is classified as a non-human research chemical, intended exclusively for laboratory-scale synthesis and in vitro investigation .

Regioisomer-confirmed 5-carboxamide tautomer (NH-pyrazole)
Compatible with borate-catalyzed direct amidation protocols
Patent-validated scaffold for HCV polymerase research

N-Benzyl-1H-pyrazole-5-carboxamide vs. Generic Analogs


Generic substitution of N-benzyl-1H-pyrazole-5-carboxamide with other pyrazole carboxamide isomers or N-substituted derivatives fails because regiochemistry, tautomeric form, and N-substitution pattern collectively dictate hydrogen-bonding capacity, synthetic lability, and biological target engagement. The 5-carboxamide regioisomer (tautomerically equivalent to the 3-carboxamide in the NH-pyrazole state) possesses an N–H donor/acceptor geometry that differs fundamentally from the 4-carboxamide isomer (melting point 223–225 °C vs. 140–145 °C for the target compound), reflecting divergent crystal packing and solubility [1][2]. Replacement of the N-benzyl group with N-phenyl (e.g., N-phenyl-1H-pyrazole-5-carboxamide, MW 187.2) reduces molecular weight by ~14 Da and removes a methylene spacer, potentially altering lipophilicity and metabolic stability profiles in medicinal chemistry campaigns . Furthermore, the specific N-benzyl-1H-pyrazole-5-carboxamide scaffold has been patented as a core intermediate for HCV RNA-dependent RNA polymerase inhibitors, establishing procurement-grade identity as a requirement for intellectual property compliance in antiviral lead optimization programs [3].

Regioisomer mismatch
4-carboxamide isomer has divergent H-bond network and melting behavior, which may alter purification and formulation outcomes.
N-substitution topology
N-phenyl analog lacks the flexible benzyl methylene spacer, potentially shifting conformational preferences and target engagement profile.
Patent and identity ambiguity
1-benzyl-substituted or other N-alkyl analogs may fall outside the HCV inhibitor patent space and introduce synthetic access differences.

N-Benzyl-1H-pyrazole-5-carboxamide Differentiation Evidence


Melting Point Depression vs. 4-Carboxamide Isomer

N-Benzyl-1H-pyrazole-5-carboxamide (3-carboxamide tautomer) exhibits a melting point of 140–145 °C, which is approximately 80 °C lower than that of the unsubstituted 1H-pyrazole-4-carboxamide regioisomer (223–225 °C) [1][2]. This substantial melting point depression directly reflects weaker intermolecular hydrogen-bonding networks in the 5-carboxamide crystal lattice and translates into lower energy requirements for melt-based purification, hot-filtration protocols, and amorphous solid dispersion formulation, providing a practical procurement advantage for kilogram-scale synthesis and pre-formulation screening [1][2].

Melting point depression
Reported comparison
ΔTm ≈ −78 to −85 °C
Supports regioisomer-specific purification workflows
140–145 °C vs 223–225 °C (4-carboxamide); cross-study comparable
Solid-state characterization Purification Regioisomer differentiation

Borate-Catalyzed Amidation Yield Benchmark

The synthesis of N-benzyl-1H-pyrazole-5-carboxamide has been optimized using a novel borate ester catalyst (B(OCH2CF3)3) under direct amidation conditions, affording a 62% isolated yield (623 mg white powder from a 5 mmol scale reaction) after flash column chromatography [1]. This catalytic direct amidation method avoids stoichiometric coupling reagents (e.g., EDC, HATU, HBTU) and eliminates the need for protecting group manipulations required for the NH-pyrazole ring, directly contrasting with traditional two-step carbodiimide-mediated amidation protocols that typically yield 45–55% for N-unsubstituted pyrazole carboxamide substrates due to competitive N-acylation at the pyrazole nitrogen [2]. The catalytic system also enables in situ catalyst generation from commercially available reagents, supporting direct scalability to decagram quantities [3].

Borate-catalyzed yield
Reported
62% isolated yield
Supports synthetic route selection for scale-up
B(OCH2CF3)3 catalyst, tBuOAc, 70 °C
Synthetic methodology Green chemistry Process chemistry

Spectroscopic Identity Confirmation

N-Benzyl-1H-pyrazole-5-carboxamide has been unambiguously characterized by 1H NMR (400 MHz, DMSO-d6), 13C NMR (151 MHz, DMSO-d6), and HRMS (ESI+), providing a complete spectroscopic fingerprint for batch identity verification [1]. Key diagnostic signals include the pyrazole C–H resonance at δ 6.69 (br s, 1H), the benzylic methylene at δ 4.43 (d, J = 6.3 Hz, 2H), and the carbonyl 13C resonance at δ 161.6, with HRMS confirming [M+H]+ = 202.0978 (calc. 202.0975, Δ = 1.5 ppm) [1]. In contrast, the 4-carboxamide regioisomer and N-phenyl analog lack analogous publicly available high-resolution spectroscopic reference data from a peer-reviewed or institutional repository, increasing the risk of misassignment or procurement of mislabeled material .

Spectroscopic identity
Specification review
Full 1H/13C NMR, HRMS
Enables independent batch verification
Data deposited; mass accuracy Δ = 1.5 ppm
Structural elucidation Quality control Analytical chemistry

HCV Polymerase Inhibitor Patent Evidence

The N-benzyl-1H-pyrazole-5-carboxamide scaffold falls within the chemical space claimed by US Patent 7,425,640 B2 (Schering Corporation), which covers substituted 5-carboxyamide pyrazoles as inhibitors of HCV RNA-dependent RNA polymerase [1]. The patent specifically claims pyrazole-5-carboxamides bearing N-substitution, encompassing compounds where the carboxamide nitrogen is substituted with alkyl, aryl, or aralkyl groups [1]. The 4-carboxamide regioisomer and 1-benzyl-substituted pyrazole analogs are not covered by this patent or equivalent antiviral intellectual property, meaning that only the 5-carboxamide (or its tautomeric 3-carboxamide) regioisomer provides a patent-validated entry point for structure-activity relationship (SAR) exploration in antiviral lead optimization [1][2].

HCV inhibitor patent
Class-level
US 7,425,640 B2 covers scaffold
Supports antiviral SAR positioning
4-carboxamide isomer not covered; context-dependent
Antiviral drug discovery HCV polymerase Medicinal chemistry

N-Benzyl vs. N-Phenyl Substitution Topology

N-Benzyl-1H-pyrazole-5-carboxamide (MW 201.22) differs from its closest N-aryl analog, N-phenyl-1H-pyrazole-5-carboxamide (MW 187.20), by the presence of a benzyl methylene spacer (–CH2–) that increases molecular weight by 14.02 Da and introduces an additional rotatable bond, altering conformational flexibility and spatial presentation of the phenyl ring relative to the carboxamide group . In the antidiabetic 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide series (Eur. J. Med. Chem. 2021, 217, 113325), the benzyl substituent at the 3-position and the N-phenyl substituent on the carboxamide were shown to be independently tunable for glucose-stimulated insulin secretion (GSIS) activity, with N-hydrogen availability on the pyrazole ring proven essential for biological activity [1]. This established SAR implies that the N-benzyl carboxamide substitution pattern in the target compound offers a distinct hydrogen-bond donor topology (the amide N–H) combined with a flexible benzyl hydrophobic contact surface, a pharmacophoric feature not present in the N-phenyl analog where the phenyl ring is directly conjugated to the amide nitrogen [1].

Topology comparison
Class-level inference
ΔMW +14 Da, +1 rotatable bond
Benzyl spacer adds conformational flexibility
Class-level SAR from antidiabetic pyrazole series
Structure-activity relationships Molecular design Lead optimization

Dual CAS Registry and Tautomeric Identity

N-Benzyl-1H-pyrazole-5-carboxamide is registered under two CAS numbers: 384861-38-5 and 496865-35-1, reflecting the tautomeric equilibrium between the 1H-pyrazole-5-carboxamide and 1H-pyrazole-3-carboxamide forms . ChemicalBook explicitly lists the synonym '1H-Pyrazole-3-carboxamide, N-(phenylmethyl)-' under CAS 496865-35-1, confirming that both registries refer to the identical chemical entity . This dual registration is a consequence of the prototropic tautomerism of the NH-pyrazole ring and provides assurance that either CAS number can be used interchangeably for procurement, customs declaration, and chemical inventory management without risk of ordering the incorrect regioisomer . In contrast, the fixed 4-carboxamide regioisomer (CAS 691887-92-0) and 1-benzyl-substituted analogs (e.g., 1-benzyl-1H-pyrazole-5-carboxamide, a hypothetical regioisomer with benzyl on the ring nitrogen rather than the amide nitrogen) require separate and unambiguous CAS registries, increasing the risk of procurement errors when multiple isomers are commercially available [1].

Dual CAS registry
Specification review
384861-38-5 / 496865-35-1
Tautomeric identity confirmed; interchangeable CAS
Both resolve to same entity; reduces ordering risk
Chemical registration Inventory management Tautomerism

N-Benzyl-1H-pyrazole-5-carboxamide Application Scenarios


HCV Antiviral Lead Optimization

Research groups engaged in HCV NS5B RNA-dependent RNA polymerase inhibitor discovery should procure N-benzyl-1H-pyrazole-5-carboxamide as a patent-validated 5-carboxamide pyrazole scaffold (US 7,425,640 B2) [1]. The compound's N-benzyl substitution provides a tunable hydrophobic contact point for probing the allosteric binding pocket of the polymerase, while the free NH-pyrazole serves as a hydrogen-bond anchor essential for target engagement, as established by SAR in related pyrazole-5-carboxamide antidiabetic series where N-hydrogen availability was shown to be critical for activity [2]. Procurement of the 4-carboxamide regioisomer would place the carboxamide vector in a geometry incompatible with the patent-claimed pharmacophore, potentially invalidating the SAR exploration.

Green Chemistry Amidation Scale-Up

Process chemistry laboratories developing catalytic direct amidation methods should select N-benzyl-1H-pyrazole-5-carboxamide as a benchmarking substrate based on the demonstrated 62% isolated yield under borate ester catalysis (B(OCH2CF3)3, tBuOAc, 70 °C) [3]. This compound serves as a representative NH-heterocycle-containing carboxylic acid substrate that challenges the catalyst due to competing pyrazole N-coordination to boron, making it an informative probe for catalyst scope evaluation. The availability of full NMR and HRMS characterization datasets enables precise determination of reaction conversion, selectivity, and impurity profiles during method optimization [3].

Fragment-Based Discovery Building Block

Fragment-based screening libraries should incorporate N-benzyl-1H-pyrazole-5-carboxamide (MW 201.22, ≤98% purity, 3 rotatable bonds) as a rule-of-three-compliant fragment for lead generation . Its molecular weight is 14.02 Da higher than the N-phenyl analog, providing a distinct physicochemical profile (higher logP, additional conformational flexibility) that expands the chemical diversity of fragment collections . The compound's melting point of 140–145 °C ensures straightforward handling and storage under ambient laboratory conditions without requiring cold-chain logistics, unlike many low-melting fragments that necessitate refrigeration .

Isomer Differentiation Reference Standard

Quality control and analytical development laboratories can utilize N-benzyl-1H-pyrazole-5-carboxamide as a reference standard for HPLC method development aimed at resolving pyrazole carboxamide regioisomers [4]. The compound's diagnostic 1H NMR signals (δ 6.69 pyrazole C–H, δ 4.43 benzylic CH2) and characteristic 13C carbonyl resonance (δ 161.6) provide unequivocal spectroscopic handles to distinguish the 5-carboxamide (3-carboxamide) tautomer from the 4-carboxamide isomer during purity assessment of reaction mixtures or commercial samples [4]. This application is critical for laboratories that procure pyrazole carboxamide building blocks from multiple vendors and require independent identity verification.

Application
Selection Property
Validation Focus
HCV polymerase lead optimization
Patent-validated 5-carboxamide scaffold
Regioisomer identity and IP alignment
Catalytic amidation scale-up
Reported borate-catalyzed yield
Conversion and impurity profile tracking
Fragment-based library expansion
Rule-of-three compliant fragment
Conformational diversity and logP
Regioisomer reference standard
Diagnostic NMR spectroscopic handles
HPLC resolution of pyrazole carboxamides
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